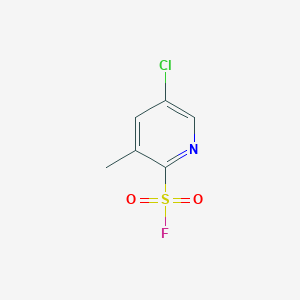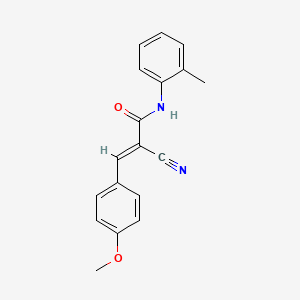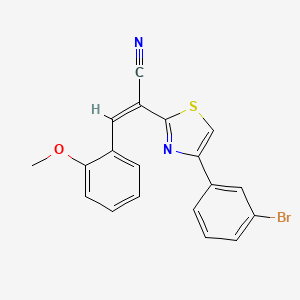![molecular formula C25H27N5O4 B2654897 2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester CAS No. 862979-82-6](/img/no-structure.png)
2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[8-[[bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester is an alpha-amino acid ester.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of complex organic compounds, including esters and derivatives of acetic acid, plays a crucial role in developing materials and molecules with specific properties. For example, the synthesis of sterically-hindered bis(pentachlorophenyl)acetic acid esters and derived stable free radicals illustrates the intricate methods used to create molecules with unique characteristics, such as stability and reactivity under certain conditions (O'neill & Hegarty, 2010). Similarly, the preparation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors demonstrates the synthesis of polymers with potential applications in materials science, highlighting the role of ester functionalities in developing advanced materials (Yamanaka, Jikei, & Kakimoto, 2000).
Applications in Material Science and Chemistry
The creation of novel organic materials, such as microporous organic materials with specific fluorescent properties, showcases the application of complex esters and acetic acid derivatives in crafting materials with unique optical properties. This is illustrated by the synthesis of a novel microporous organic material with significant fluorescent spectrum and luminescence lifetime studies (Cheng, Yang, Yang, & Zhang, 2013). Additionally, the development of two-component photoresists based on acidolytic cleavage of novel ester acetal polymer highlights the application of ester derivatives in the field of photolithography, providing a basis for producing detailed and precise patterns essential for semiconductor manufacturing (Wang, Chu, & Cheng, 2007).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester' involves the reaction of two key starting materials: 8-bromo-3-methyl-2,6-dioxo-7-purinyl acetic acid ethyl ester and bis(phenylmethyl)amine. The bromine atom on the purine ring is substituted with the bis(phenylmethyl)amine group to form the final product.", "Starting Materials": [ "8-bromo-3-methyl-2,6-dioxo-7-purinyl acetic acid ethyl ester", "bis(phenylmethyl)amine" ], "Reaction": [ "Step 1: Dissolve 8-bromo-3-methyl-2,6-dioxo-7-purinyl acetic acid ethyl ester in a suitable solvent such as dichloromethane.", "Step 2: Add bis(phenylmethyl)amine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system.", "Step 4: Characterize the final product using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS-Nummer |
862979-82-6 |
Produktname |
2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester |
Molekularformel |
C25H27N5O4 |
Molekulargewicht |
461.522 |
IUPAC-Name |
ethyl 2-[8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate |
InChI |
InChI=1S/C25H27N5O4/c1-3-34-21(31)17-30-20(26-23-22(30)24(32)27-25(33)28(23)2)16-29(14-18-10-6-4-7-11-18)15-19-12-8-5-9-13-19/h4-13H,3,14-17H2,1-2H3,(H,27,32,33) |
InChI-Schlüssel |
CJIQQWDNAAATEV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-acetylpiperazin-1-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2654817.png)

![methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2654819.png)


![ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2654823.png)

![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2654826.png)
![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2654827.png)


![N-(3,5-dimethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2654833.png)